N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide
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Overview
Description
The compound appears to contain several notable functional groups, including a thiadiazole ring, a thiophene ring, and a piperazine ring. These groups are common in many bioactive compounds and pharmaceuticals .
Molecular Structure Analysis
The compound’s structure suggests it may have interesting chemical properties. The thiadiazole and thiophene rings are aromatic, which could contribute to the compound’s stability and reactivity . The piperazine ring is a common motif in pharmaceuticals and is known to influence bioactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the thiadiazole ring might undergo electrophilic substitution, while the piperazine ring might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of nitrogen and sulfur atoms could influence its polarity and solubility .Scientific Research Applications
Synthesis and Biological Activities
N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is part of a broader class of compounds involving 1,3,4-thiadiazole amide derivatives that exhibit significant biological activities. Research by Xia (2015) on novel 1,3,4-thiadiazole amide compounds containing piperazine identified compounds with inhibitory effects on Xanthomonas campestris pv. oryzae, showcasing potential agricultural applications Xia, 2015.
Antimicrobial Evaluation
Hamama et al. (2017) explored the condensation of 2-amino-5-phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazoles with carboxylic acid derivatives, leading to compounds with promising antimicrobial properties. This research underscores the potential use of such compounds in developing new antimicrobial agents Hamama et al., 2017.
Leishmanicidal Activity
Foroumadi et al. (2005) synthesized a series of 2-(1-methyl-5-nitroimidazol-2-yl)-5-(1-piperazinyl, 1-piperidinyl, and 1-morpholinyl)-1,3,4-thiadiazoles evaluated for leishmanicidal activity against Leishmania major promastigotes. This study highlights the compound's potential in treating leishmaniasis, a neglected tropical disease Foroumadi et al., 2005.
Anticancer Activity
Research into N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides by Boddu et al. (2018) investigated their in vitro anticancer activity against various human cancer cell lines. This study contributes to understanding the potential therapeutic applications of these compounds in cancer treatment Boddu et al., 2018.
Antitumor and Antioxidant Evaluation
Hamama et al. (2013) synthesized N-substituted-2-amino-1,3,4-thiadiazoles and evaluated their cytotoxicity and antioxidant activities. Some compounds exhibited promising activities, suggesting their use as antitumor and antioxidant agents Hamama et al., 2013.
Mechanism of Action
Target of Action
The compound contains a thiadiazole ring, which is found in many biologically active compounds . These compounds can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets of “N-methyl-2-((5-(4-(2-(thiophen-2-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide” would depend on the specific functional groups and structure of the molecule.
Properties
IUPAC Name |
N-methyl-2-[[5-[4-(2-thiophen-2-ylacetyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S3/c1-16-12(21)10-24-15-18-17-14(25-15)20-6-4-19(5-7-20)13(22)9-11-3-2-8-23-11/h2-3,8H,4-7,9-10H2,1H3,(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVGKBAAHNMXOMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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